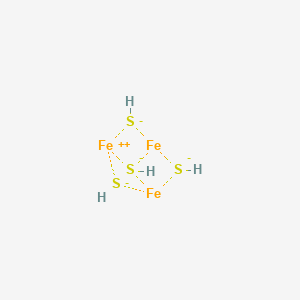
Iron;iron(2+);sulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-mu-sulfido-mu3-sulfido-triiron(0) is a tri-mu-sulfido-mu3-sulfido-triiron.
Aplicaciones Científicas De Investigación
Industrial Applications
- Pigments :
- Steel Production :
- Wastewater Treatment :
- Catalysis :
Biomedical Applications
- Antibacterial Activity :
- Biosensing :
Case Study 1: Wastewater Treatment Efficacy
A study evaluated the effectiveness of iron(II) sulfide in removing heavy metals from industrial wastewater. The results indicated a significant reduction in metal concentrations when treated with iron(II) sulfide compared to untreated samples.
| Metal Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 150 | 10 | 93.33 |
| Cadmium | 50 | 2 | 96 |
| Chromium | 100 | 5 | 95 |
Case Study 2: Antibacterial Properties
In vitro tests demonstrated that iron(II) sulfide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration was determined to be lower than that of conventional antibiotics.
| Bacteria | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.3 |
Propiedades
Fórmula molecular |
Fe3H4S4-2 |
|---|---|
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
iron;iron(2+);sulfanide |
InChI |
InChI=1S/3Fe.4H2S/h;;;4*1H2/q;;+2;;;;/p-4 |
Clave InChI |
YXXKXRWWNBEVMU-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe+2] |
SMILES canónico |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















